molecular formula C7H4BrN B033267 5-Bromo-2-ethynylpyridine CAS No. 111770-86-6

5-Bromo-2-ethynylpyridine

Cat. No. B033267
M. Wt: 182.02 g/mol
InChI Key: VGLAJERHBBEPQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-ethynylpyridine derivatives involves multiple steps, including palladium-catalyzed cross-coupling reactions and the Sonogashira reaction. One approach describes the synthesis of 2,5-bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine from precursors like 5-bromo-2-iodin-pyridine through a series of reactions, including Williamson synthesis, hydrolysis, and Sonogashira coupling (Hou Hao-qing, 2010).

Molecular Structure Analysis

Molecular structure analysis of 5-Bromo-2-ethynylpyridine and its derivatives often utilizes techniques such as NMR, IR spectroscopy, and elemental analysis to characterize the synthesized compounds. These analyses provide detailed information on the molecular geometry, electronic structure, and bonding patterns, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

5-Bromo-2-ethynylpyridine undergoes various chemical reactions, including nucleophilic substitution, cycloaddition, and polymerization, leading to a wide range of organic molecules and polymers. For example, it can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, demonstrating its utility in synthesizing substituted pyrimidine compounds (J. Goodby et al., 1996).

Scientific Research Applications

  • Synthesis of Substituted Pyrimidine Compounds : 5-Bromo-2-iodopyrimidine is used in the efficient synthesis of substituted pyrimidine compounds through selective palladium-catalyzed cross-coupling reactions (Goodby et al., 1996).

  • Spectroscopic and Antimicrobial Properties : 5-Bromo-2-(trifluoromethyl)pyridine exhibits promising spectroscopic, optical, DNA, and antimicrobial properties, with potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).

  • Synthesis of Nitropyridines : 2-Bromo-5-nitropyridine reacts with terminal acetylenes to synthesize substituted 5-nitro-2-ethynylpyridines (Sagitullina et al., 2010).

  • Ionic Polyacetylene Derivatives : The catalyst-free polymerization of 2-ethynylpyridine with 2-(bromomethyl)benzyl alcohol yields ionic polyacetylenes with stable redox currents (Lim et al., 2018).

  • Radiation Sensitizing and Antiviral Agents : 5-Substituted uracil derivatives, including 5-(2-bromovinyl)-2'-deoxyuridine, show potential as radiation sensitizing agents, anti-cancer agents, and antiviral agents (Walker et al., 1980).

  • Molecular Diode and Nano-actuator Applications : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule demonstrates charge-induced conformational switching, useful in memory devices or nano-actuators (Derosa et al., 2003).

  • Synthesis of Polyacetylenes : Polymerization of ethynylpyridines with bromine produces conjugated ionic polyacetylenes with polar solvent solubility (Subramanyam et al., 1992).

  • Synthesis of Novel Pyridine Derivatives : Efficient synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction shows potential for anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Safety And Hazards

5-Bromo-2-ethynylpyridine may cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAJERHBBEPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553707
Record name 5-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethynylpyridine

CAS RN

111770-86-6
Record name 5-Bromo-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-ethynylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
… 5-Bromo-2-ethynylpyridine (5). A solution of 12.75 g (0.050 mol) of 3a in 150 mL of methanol and 50 mL of 1 N sodium hydroxide was stirred for 2 h at room …
Number of citations: 160 pubs.acs.org
N Szesni, M Drexler, J Maurer, RF Winter… - …, 2006 - ACS Publications
… By deprotonation of 5-bromo-2-ethynylpyridine and 6-bromo-2-ethynylpyridine at −100 C instead of at −78 C, the halide/metal exchange could be minimized and the bromo-…
Number of citations: 49 pubs.acs.org
ES Alekseyeva, AS Batsanov, LA Boyd, MA Fox… - Dalton …, 2003 - pubs.rsc.org
… 5-Bromo-2-ethynylpyridine 15 (7.1 g) in toluene (83 cm 3 ) was added over 7 h to a solution of … from the decaborane–dimethylsulfide adduct and the alkyne, 5-bromo-2-ethynylpyridine. …
Number of citations: 75 pubs.rsc.org
F de Montigny, C Lapinte, S Steffens, J Heck - kops.uni-konstanz.de
… By deprotonation of 5-bromo-2-ethynylpyridine and 6-bromo-2ethynylpyridine at - 100 C instead of at - 78 C, the halide/ metal exchange could be minimized and the bromo-function…
Number of citations: 0 kops.uni-konstanz.de
HJ Jeon, JH Choi, JK Kang - Tetrahedron Letters, 2010 - Elsevier
… For the preparation of 5,5′-dibromo-2,2′-dipyridylacetylene 4, we reacted 1 with 5-bromo-2-ethynylpyridine 3 (Scheme 1). As a result of the reaction, we obtained 4 with a 72% yield, …
Number of citations: 1 www.sciencedirect.com
B Happ, D Escudero, MD Hager, C Friebe… - The Journal of …, 2010 - ACS Publications
New 2-(1H-[1,2,3]triazol-4-yl)pyridine bidentate ligands were synthesized as bipyridine analogs, whereas different phenylacetylene moieties of donor and acceptor nature were …
Number of citations: 69 pubs.acs.org
A El Shatshat - 2019 - uwspace.uwaterloo.ca
Alzheimer’s disease (AD) is a progressive, neurodegenerative disorder, with characteristic symptoms including memory loss and cognitive decline. AD is characterized by the formation …
Number of citations: 2 uwspace.uwaterloo.ca
B Happ, J Schäfer, R Menzel, MD Hager… - …, 2011 - ACS Publications
A statistical terpolymer, containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system and an acceptor-type [Ru(bpy) 2 (2-(triazol-4-yl)pyridine)] 2+ chromophore as well as methyl …
Number of citations: 54 pubs.acs.org

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